molecular formula C9H12OS B8290562 2,5-Diethylthiophene-3-carboxaldehyde

2,5-Diethylthiophene-3-carboxaldehyde

Cat. No. B8290562
M. Wt: 168.26 g/mol
InChI Key: XMSQYRJAKAMFAO-UHFFFAOYSA-N
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Patent
US05750720

Procedure details

To a solution of 3-bromo-2,5-diethyl thiophene, C6, (9.1 g, 41 mmol) in 100 mL of dry Et2O cooled to -78° C. was added n-BuLi (26.2 mL, 42 mmol) dropwise. The bath temperature was allowed to rise to -20° C. and DMF (6.3 mL, 82 mmol) was added. The reaction mixture was allowed to warm to room temperature overnight. The reaction was quenched with NH4Cl (aq) and extracted with Et2O. The organic layer washed twice with water and brine and then dried (MgSO4). After evaporation of solvent, the crude product was purified on flash silica gel (98:2 hexane/Et2O) to afford 2,5-diethylthiophene-3-carboxaldehyde, D6, as a light yellow oil (5.0 g, 72%). 1H NMR (CDCl3) supported the assigned structure. ##STR51##
Name
3-bromo-2,5-diethyl thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C6
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[C:5]([CH2:7][CH3:8])[S:4][C:3]=1[CH2:9][CH3:10].[Li]CCCC.CN([CH:19]=[O:20])C>CCOCC>[CH2:9]([C:3]1[S:4][C:5]([CH2:7][CH3:8])=[CH:6][C:2]=1[CH:19]=[O:20])[CH3:10]

Inputs

Step One
Name
3-bromo-2,5-diethyl thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(SC(=C1)CC)CC
Name
C6
Quantity
9.1 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
26.2 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to -20° C.
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The organic layer washed twice with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified on flash silica gel (98:2 hexane/Et2O)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1SC(=CC1C=O)CC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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